(1-methoxy-3-methylcyclohexyl)methanol, Mixture of diastereomers
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Overview
Description
“(1-methoxy-3-methylcyclohexyl)methanol, Mixture of diastereomers” is a chemical compound that is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other . This compound is a disubstituted cyclohexane, which means it has two different groups attached to the cyclohexane ring .
Synthesis Analysis
The synthesis of this compound could involve the reaction of a racemic mixture of a chiral alcohol with an enantiomerically pure carboxylic acid . This would result in a mixture of diastereomers, which can be separated due to their different physical properties .Molecular Structure Analysis
The molecular structure of this compound involves multiple chiral centers . The most stable conformation of a given disubstituted cyclohexane can be determined using conformational analysis . This involves considering the steric effects of each substituent and any additional steric interactions .Chemical Reactions Analysis
The chemical reactions involving this compound could include the reaction of a racemate with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . These diastereomers can then be separated .Physical And Chemical Properties Analysis
Diastereomers, such as those in this compound, have different physical properties . This includes properties like solubility and melting point . These differences can be used to separate the diastereomers .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-methoxy-3-methylcyclohexyl)methanol involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methylcyclohexanone", "methanol", "sodium borohydride", "iodine", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Reduction of 3-methylcyclohexanone with sodium borohydride and methanol to form (1-methoxy-3-methylcyclohexyl)methanol", "Step 2: Oxidation of (1-methoxy-3-methylcyclohexyl)methanol with iodine and sodium hydroxide to form (1-methoxy-3-methylcyclohexyl)acetone", "Step 3: Reduction of (1-methoxy-3-methylcyclohexyl)acetone with sodium borohydride and methanol to form (1-methoxy-3-methylcyclohexyl)propan-2-ol", "Step 4: Acid-catalyzed dehydration of (1-methoxy-3-methylcyclohexyl)propan-2-ol with hydrochloric acid and water to form a mixture of diastereomers of (1-methoxy-3-methylcyclohexyl)methanol" ] } | |
CAS RN |
1849191-02-1 |
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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